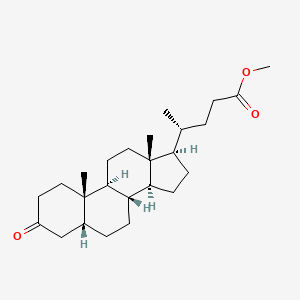

Methyl 5-beta-cholan-3-one-24-oate

Description

BenchChem offers high-quality Methyl 5-beta-cholan-3-one-24-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-beta-cholan-3-one-24-oate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLWMUQGWKOYLX-NAMNPDSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449422 |

Source

|

| Record name | BIDD:PXR0105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70982-52-4 |

Source

|

| Record name | BIDD:PXR0105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-beta-cholan-3-one-24-oate" CAS number 1173-32-6

Executive Summary

Methyl 5-beta-cholan-3-one-24-oate (CAS 1173-32-6), also known as Methyl 3-oxo-5β-cholan-24-oate, is a pivotal intermediate in the semi-synthesis of bile acid therapeutics.[1] Structurally, it represents the oxidized methyl ester of lithocholic acid, featuring a ketone at the C3 position while retaining the cis-fused A/B ring junction characteristic of the 5β-cholanic acid skeleton.[1]

This compound serves as a critical "switch point" in medicinal chemistry.[1] The C3 ketone allows for stereoselective reduction to generate either 3α- or 3β-hydroxyl isomers (isolithocholic acid derivatives) or nucleophilic addition to introduce alkyl groups—a strategy central to the development of FXR (Farnesoid X Receptor) and TGR5 agonists used in treating NASH (Non-Alcoholic Steatohepatitis) and PBC (Primary Biliary Cholangitis).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | Methyl (4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

| Common Name | Methyl 3-keto-5β-cholan-24-oate; Methyl 3-oxolithocholate |

| CAS Number | 1173-32-6 |

| Molecular Formula | C₂₅H₄₀O₃ |

| Molecular Weight | 388.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in Water |

| Melting Point | 124–126 °C (Typical for methyl ester derivatives of this class) |

| Stability | Stable under standard laboratory conditions; store at -20°C for long term.[1][2][3][4][5][6][7] |

Synthetic Methodology

The synthesis of Methyl 5-beta-cholan-3-one-24-oate is classically achieved via the oxidation of Methyl Lithocholate.[1] The choice of oxidant is critical; while Jones Reagent (CrO₃/H₂SO₄) is the historical standard due to its speed and reliability, modern process chemistry may employ PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane to avoid toxic chromium waste.[1]

Below is the Standard Protocol using Jones Oxidation, chosen for its robustness in generating the C3-ketone without over-oxidizing the aliphatic side chain.

Reaction Pathway Visualization

The following diagram illustrates the oxidation of Methyl Lithocholate to the target ketone and its subsequent potential for diversification.

Figure 1: Synthetic pathway from Methyl Lithocholate to CAS 1173-32-6 and downstream diversification.

Detailed Experimental Protocol

Safety Note: Chromium(VI) compounds are carcinogenic and strong oxidizers.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).[1]

Reagents:

-

Methyl Lithocholate (1.0 eq)[1]

-

Jones Reagent (Standard preparation: 2.67 M CrO₃ in H₂SO₄)[1]

-

Isopropanol (Quenching agent)[1]

Procedure:

-

Dissolution: Dissolve Methyl Lithocholate (3.9 g, 10 mmol) in Acetone (100 mL) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

-

Oxidation: Dropwise add Jones Reagent (approx. 4–5 mL) until a persistent orange color remains, indicating excess oxidant.[1] The reaction is typically rapid (< 30 minutes).[1]

-

Monitoring: Monitor by TLC (Silica gel; Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]3) should disappear, and a less polar spot (Rf ~0.[1]5) corresponding to the ketone should appear.[1][8]

-

Quenching: Add Isopropanol (5 mL) dropwise to quench excess oxidant. The solution will turn green (formation of Cr³⁺ salts).[1]

-

Workup:

-

Purification: Recrystallize from Methanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The absence of the C3-carbinol proton is the primary indicator of successful oxidation.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.66 (s, 3H) | Methyl ester protons (-COOCH ₃).[1] Confirm integration = 3. |

| δ 0.65 (s, 3H) | C18 Methyl group (Angular methyl).[1] Characteristic of 5β-steroid skeleton. | |

| δ 1.01 (s, 3H) | C19 Methyl group.[1] | |

| Absence of δ ~3.6 | The multiplet corresponding to the C3-H (CH-OH) in the starting material must be absent . | |

| ¹³C NMR | δ ~213.0 ppm | Carbonyl carbon (C=O) at position C3.[1] |

| δ ~174.5 ppm | Ester carbonyl (C24).[1] | |

| Mass Spectrometry | m/z 388.6 [M]+ | Molecular ion peak confirming formula C₂₅H₄₀O₃.[1] |

| IR Spectroscopy | ~1715 cm⁻¹ | Ketone stretch (C3=O).[1] |

| ~1740 cm⁻¹ | Ester carbonyl stretch. |

Applications in Drug Development

CAS 1173-32-6 is not merely an end-product but a scaffold for "Diversity-Oriented Synthesis" (DOS) in steroid chemistry.[1]

Stereochemical Inversion

The biological activity of bile acids is highly sensitive to the orientation of the C3 hydroxyl group.

-

3α-OH (Natural): Lithocholic acid (toxic, hydrophobic).[1]

-

3β-OH (Iso-series): Isolithocholic acid (metabolically stable, less toxic).[1]

-

Mechanism: Reduction of CAS 1173-32-6 with bulky hydrides (e.g., L-Selectride) favors the 3α-isomer, while reduction with NaBH₄ in methanol often yields a mixture favoring the 3β-isomer or can be directed by solvent effects.[1]

Synthesis of Obeticholic Acid Precursors

While Obeticholic acid (OCA) is typically derived from Chenodeoxycholic acid (CDCA), the 3-keto intermediate is essential for introducing the 6-ethyl group via aldol condensation/alkylation strategies in alternative synthetic routes.[1] The 3-keto functionality activates the A-ring for functionalization at C2 and C4.

Figure 2: Strategic utility of CAS 1173-32-6 in pharmaceutical research.[1]

References

-

Synthesis via Jones Oxidation: Djerassi, C., et al. "Optical Rotatory Dispersion Studies.[1] XV. Bile Acids."[1][9][3][10][7][11][12] Journal of the American Chemical Society, vol. 80, no.[1][13] 15, 1958, pp. 4001–4015.[1] Link[1]

-

Use as Intermediate: Hofmann, A. F.[1][10] "Bile Acids: The History of Discovery." Comprehensive Physiology, 2019.[1] Link

-

Analytical Data (NMR/MS): National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1] "Methyl 3-oxo-5beta-cholan-24-oate."[1][14][2][5][15][16] Link

-

Reagent Specification: "Jones Reagent." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.[1] Link

Sources

- 1. 3-Oxo-5beta-cholanate | C24H37O3- | CID 9548901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5beta-Cholan-24-oic acid, 3alpha-hydroxy-12-oxo-, methyl ester, acetate | C27H42O5 | CID 21632880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Oxo-5beta-cholanate | C24H37O3- | CID 9548901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate CAS#: 14772-99-7 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of the putative metabolites of plant sterols: (24R)- and (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. spectrabase.com [spectrabase.com]

- 16. echemi.com [echemi.com]

Methyl 5-beta-cholan-3-one-24-oate: Physicochemical Profiling, Molecular Weight Validation, and Synthetic Utility

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The precise characterization of steroidal intermediates is a non-negotiable prerequisite in modern drug development. Methyl 5-beta-cholan-3-one-24-oate (CAS: 1173-32-6), frequently designated in literature as Methyl 3-oxo-5beta-cholan-24-oate, serves as a pivotal scaffold in the synthesis of therapeutic bile acids and receptor modulators[1][2]. With a molecular formula of C25H40O3 and a standard average molecular weight of 388.58 g/mol [3][4], verifying the structural integrity and exact mass of this compound is critical for downstream pharmacological efficacy. This guide provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and a self-validating analytical protocol for mass verification.

Structural and Physicochemical Profiling

Methyl 5-beta-cholan-3-one-24-oate is characterized by a rigid tetracyclic steroid nucleus with a 5-beta hydrogen configuration, forcing the A and B rings into a cis fusion. This distinct geometry is characteristic of endogenous bile acids. The molecule features two primary functional groups that dictate its chemical behavior:

-

A 3-oxo (ketone) moiety: Provides a site for stereoselective reduction or reductive amination.

-

A 24-oate (methyl ester) moiety: Protects the terminal carboxylic acid during upstream synthesis and enhances the molecule's lipophilicity for specific purification steps.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical method development and synthetic planning.

| Parameter | Value | Reference |

| Chemical Name | Methyl 5-beta-cholan-3-one-24-oate | [5] |

| CAS Registry Number | 1173-32-6 | [3],[4] |

| Molecular Formula | C25H40O3 | [4] |

| Average Molecular Weight | 388.58 g/mol | [3],[4] |

| Monoisotopic Exact Mass | 388.2977 Da | Calculated |

| Target [M+H]+ Ion (ESI+) | 389.3055 m/z | Calculated |

| LogP (Octanol/Water) | 5.804 | [5] |

Synthetic Utility and Pharmacological Relevance

In drug development, Methyl 5-beta-cholan-3-one-24-oate is rarely the final active pharmaceutical ingredient (API). Instead, it is a high-value intermediate. Its most notable application is in the synthesis of Taurolithocholic Acid , a major human metabolite[1].

The pharmacological significance of this pathway cannot be overstated. Taurolithocholic acid has been shown to selectively inhibit radioligand binding to muscarinic M1 receptors, while sparing M2 and M3 receptors[2]. This selectivity is highly sought after in neuropharmacological research targeting cholinergic signaling pathways. Furthermore, the 3-oxo group of the intermediate allows chemists to synthesize specific epimers (3-alpha or 3-beta) that exhibit distinct binding affinities for the Farnesoid X Receptor (FXR) and TGR5, which are prime targets for metabolic and hepatic diseases.

Synthetic pathway of Methyl 5-beta-cholan-3-one-24-oate to Taurolithocholic Acid.

Causality in Analytical Workflows: Molecular Weight Verification

To confirm the identity and purity of Methyl 5-beta-cholan-3-one-24-oate, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the gold standard.

The Causality of the Method: Why ESI+? The steroidal backbone is highly non-polar and lacks easily ionizable groups. However, the 3-oxo moiety acts as a highly favorable proton acceptor in an acidic mobile phase. This dictates the use of Positive Electrospray Ionization (ESI+), driving the formation of a robust [M+H]+ pseudo-molecular ion at exactly 389.3055 m/z. Furthermore, the compound's high lipophilicity (LogP ~5.80)[5] necessitates a strong organic gradient (Acetonitrile) to elute the compound efficiently and prevent peak tailing.

Experimental Protocol: Self-Validating HR-LC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal controls to actively rule out false positives, matrix suppression, and instrument drift.

Step 1: System Suitability Testing (SST)

-

Action: Inject a standardized calibration mixture (e.g., Agilent ESI-L Tuning Mix) prior to the run.

-

Validation Logic: Verifies that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated. Mass accuracy must be < 5 ppm across the 100–1000 m/z range. Proceed only if resolution (FWHM) > 30,000.

Step 2: Sample & Standard Preparation

-

Action: Dissolve Methyl 5-beta-cholan-3-one-24-oate in LC-MS grade Methanol to a stock of 1 mg/mL. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Internal Standard (IS): Spike all samples with 1 µg/mL of deuterated lithocholic acid methyl ester (d4-LCA-OMe).

-

Validation Logic: The d4-IS normalizes matrix effects. A blank injection (matrix + IS only) must immediately precede the sample to definitively rule out column carryover.

Step 3: Chromatographic Separation (UHPLC)

-

Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry Acquisition

-

Parameters: ESI positive mode; Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

-

Action: Extract the ion chromatogram (EIC) for the target mass window: 389.3055 ± 0.005 Da.

Step 5: Data Analysis & Batch Release Criteria

-

Action: Calculate the mass error: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10^6.

-

Validation Logic: For a batch to be validated, the mass error must be ≤ 5 ppm, the IS recovery must be between 90–110%, and the isotopic envelope (M, M+1, M+2) must match the theoretical C25H40O3 distribution within a 5% relative abundance error.

Self-validating LC-HRMS workflow for molecular weight verification.

References

- Clinivex.

- Santa Cruz Biotechnology.

- Cheméo. "Chemical Properties of Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6)". Cheméo.

- ChemicalBook. "3-Oxo-5β-24-cholanoic acid methyl ester CAS#: 1173-32-6". ChemicalBook.

- Pharmaffiliates. "CAS No : 1173-32-6 | Product Name : Methyl-3-keto-5β-cholan-24-oate".

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Oxo-5β-24-cholanoic acid methyl ester CAS#: 1173-32-6 [m.chemicalbook.com]

- 3. clinivex.com [clinivex.com]

- 4. scbt.com [scbt.com]

- 5. Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Structural and Synthetic Profiling of Methyl 5β-cholan-3-one-24-oate: A Technical Guide

Executive Summary

Methyl 5β-cholan-3-one-24-oate (often referred to as methyl 3-oxo-5β-cholan-24-oate or dehydrolithocholic acid methyl ester) is a highly specialized steroidal intermediate utilized extensively in pharmacological synthesis, supramolecular chemistry, and crystallographic research[1]. Characterized by its rigid cyclopentanoperhydrophenanthrene backbone, this molecule serves as a critical building block for synthesizing complex bile acid derivatives, including human metabolites like taurolithocholic acid[2].

This technical guide provides an in-depth analysis of the molecule’s structural properties, details a self-validating synthetic protocol, and explores its downstream applications in modern chemical research.

Structural & Physicochemical Profiling

The stereochemistry of methyl 5β-cholan-3-one-24-oate dictates its unique physicochemical behavior. Unlike 5α-steroids (e.g., cholestanol) which possess a flat, trans-fused A/B ring system, the 5β-proton in this molecule forces a cis-fusion between the A and B rings. This creates a distinct "bent" or "tent-like" topology, imparting a facial amphiphilicity characteristic of bile acids[3].

However, the oxidation of the native 3α-hydroxyl group to a 3-oxo (ketone) moiety drastically alters the molecule's interaction profile. It removes the hydrogen-bond donating capacity at the A-ring, replacing it with an electrophilic center capable of undergoing nucleophilic addition or reductive amination. The C-24 carboxylic acid is protected as a methyl ester, which enhances organic solubility and prevents unwanted side reactions during A-ring functionalization[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl 5β-cholan-3-one-24-oate |

| Synonyms | Methyl 3-oxo-5β-cholan-24-oate, 3-Oxo-5β-cholan-24-oic Acid Methyl Ester |

| CAS Number | 1173-32-6 |

| Molecular Formula | C25H40O3 |

| Molecular Weight | 388.58 g/mol |

| Crystal Space Group | Monoclinic |

Table 1: Key physicochemical and identifiers for Methyl 5β-cholan-3-one-24-oate[1],[4],[3].

Figure 1: Structural features and their corresponding physicochemical and reactive consequences.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of methyl 5β-cholan-3-one-24-oate from lithocholic acid requires a strategic two-step approach: esterification followed by oxidation.

Causality & Rationale: The free C-24 carboxylic acid of lithocholic acid is highly polar and can interfere with oxidizing agents, complicating purification. By executing a Fischer esterification first, the carboxyl group is masked, increasing the solubility of the steroid core in organic solvents like acetone, which is required for the subsequent Jones oxidation.

Step 1: Fischer Esterification of Lithocholic Acid

-

Reaction: Suspend lithocholic acid (1.0 eq) in anhydrous methanol (0.2 M). Add a catalytic amount of concentrated

(0.05 eq). -

Execution: Reflux the mixture for 4 hours under an inert atmosphere.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The product spot (methyl lithocholate) will migrate significantly higher (less polar) than the starting acid.

-

Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc and saturated aqueous

to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous

Step 2: Jones Oxidation to Methyl 5β-cholan-3-one-24-oate

-

Reaction: Dissolve the crude methyl lithocholate (1.0 eq) in reagent-grade acetone (0.1 M) and cool to 0 °C in an ice bath. Acetone is chosen because it is stable to Jones reagent and effectively solubilizes the steroid.

-

Execution: Add Jones reagent (

in aqueous -

Self-Validation: TLC monitoring will show the disappearance of the alcohol and the appearance of a slightly less polar ketone spot.

-

Workup: Quench the reaction by adding isopropanol dropwise until the solution turns a persistent green. This is a critical self-validating step: the color change confirms the complete reduction of toxic, excess Cr(VI) to benign Cr(III). Filter the chromium salts through a pad of Celite, wash with acetone, and concentrate the filtrate. Purify via silica gel flash chromatography to obtain pure methyl 5β-cholan-3-one-24-oate.

Figure 2: Two-step synthesis workflow from lithocholic acid to methyl 5β-cholan-3-one-24-oate.

Spectroscopic & Crystallographic Characterization

Accurate structural verification is paramount in steroid chemistry. Methyl 5β-cholan-3-one-24-oate has been extensively characterized using both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Sievänen et al. (2003) successfully solved the single-crystal X-ray structure of this compound, determining that it crystallizes in the monoclinic space group

Applications in Advanced Therapeutics and Supramolecular Chemistry

The strategic placement of the 3-oxo group and the protected 24-oate terminus allows this molecule to serve as a versatile branching point in several advanced chemical disciplines:

-

Pharmacological Intermediates: Methyl 5β-cholan-3-one-24-oate is a direct intermediate in the synthesis of Taurolithocholic Acid , a major human metabolite. Taurolithocholic acid is pharmacologically significant as it acts as an inhibitor of radioligand binding to muscarinic M1 receptors[2].

-

Supramolecular Hydrogels: The 3-oxo group is highly susceptible to ketalization. Researchers have utilized this reactivity to react the ketone with diols (such as pentaerythritol) to form novel bile acid monoketals and diketals. These pentaerythritol-steroid conjugates demonstrate a remarkable tendency to form thermoreversible gels in aromatic solvents, showcasing their utility in materials science and drug delivery vehicles[5].

-

Cholaphane Synthesis: The rigid steroidal backbone is ideal for constructing macrocyclic derivatives known as cholaphanes, which are utilized in host-guest chemistry for ion transport and molecular sensing[6].

Figure 3: Downstream applications of methyl 5β-cholan-3-one-24-oate in therapeutics and materials.

References

-

Fisher Scientific. "Methyl-3-keto-5Beta-cholan-24-oate, TRC 25 mg | Buy Online". Fisher Scientific. URL:[Link]

-

Pharmaffiliates. "CAS No : 1173-32-6 | Product Name : Methyl-3-keto-5β-cholan-24-oate". Pharmaffiliates. URL:[Link]

-

Sievänen, E., Valkonen, A., Tamminen, J., & Kolehmainen, E. (2003). "Comparison of calculated DFT/B3LYP and experimental 13C and 17O NMR chemical shifts, ab initio HF/6-31G* optimised structures, and single crystal X-ray structures of some substituted 5b-cholan-24-oates." Journal of Molecular Structure. URL:[Link]

-

Tamminen, J., et al. "Partial 13 C NMR spectra of 10a in CD 2 Cl 2 at 303 K showing the differences between the isomers I and II." ResearchGate. URL:[Link]

Sources

- 1. clinivex.com [clinivex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-3-keto-5Beta-cholan-24-oate, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"Methyl 5-beta-cholan-3-one-24-oate" IUPAC name

Structural Architecture and Synthetic Utility of Methyl 3-oxo-5 -cholan-24-oate

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a rigorous analysis of Methyl 3-oxo-5

Its significance has surged recently due to the discovery that its parent acid (3-oxo-LCA) acts as a potent modulator of the Retinoid X Receptor (RXR) and Farnesoid X Receptor (FXR) , influencing T-cell differentiation and colorectal cancer suppression. This guide details its nomenclature logic, validated synthetic protocols, and spectroscopic identification.

Part 1: Nomenclature & Stereochemical Architecture

The string "Methyl 5-beta-cholan-3-one-24-oate" is a semi-systematic hybrid. To ensure reproducibility and database interoperability, researchers must utilize the rigorous IUPAC designation.

1.1 IUPAC Name Deconstruction

-

Correct Systematic Name: Methyl 3-oxo-5

-cholan-24-oate -

Alternative Name: Methyl 3-oxocholanate

-

Parent Skeleton: 5

-Cholane (24 carbons).[1][2][3][4][5] -

Stereochemistry (5

): The hydrogen at Carbon-5 is cis to the methyl group at Carbon-10 (both are

1.2 Structural Logic Diagram

The following diagram illustrates the hierarchical derivation of the nomenclature and the critical stereocenters.

Figure 1: Hierarchical derivation of the IUPAC name, establishing the priority of the ester group over the ketone.

Part 2: Synthetic Methodology

The most robust route to Methyl 3-oxo-5

2.1 Reaction Scheme

-

Substrate: Methyl Lithocholate (CAS: 1249-84-9).

-

Reagent: Dess-Martin Periodinane (DMP).

-

Solvent: Dichloromethane (DCM).

-

Mechanism: Ligand exchange at iodine followed by intramolecular elimination.

2.2 Step-by-Step Protocol

Materials:

-

Methyl Lithocholate (1.0 eq, 5.0 mmol)

-

Dess-Martin Periodinane (1.2 eq, 6.0 mmol)

-

Anhydrous DCM (50 mL)

-

Saturated NaHCO₃ and Na₂S₂O₃ solutions.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl Lithocholate (1.95 g) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C. Add DMP (2.54 g) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the ketone product (

-

-

Quench: Dilute with Et₂O (50 mL). Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to reduce unreacted periodinane). Stir vigorously until the organic layer is clear (approx. 15 min).

-

Extraction: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Methanol/Water or perform flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Yield Expectation: 90-95% as a white crystalline solid.

Part 3: Self-Validating Spectroscopic Data

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures. Any deviation suggests contamination or epimerization (e.g., to the 5

3.1 Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Logic |

| ¹H NMR | 0.68 | Singlet (3H) | H-18 (C13-Me) | Characteristic of steroid angular methyls. |

| 1.01 | Singlet (3H) | H-19 (C10-Me) | 5 | |

| 3.66 | Singlet (3H) | -OCH₃ | Confirms methyl ester integrity. | |

| 2.68 | Triplet (1H) | H-4 | Deshielded by adjacent C3 ketone. | |

| ¹³C NMR | 212.5 | Singlet | C-3 (C=O) | Definitive ketone signal (Absence = failed oxidation). |

| 174.8 | Singlet | C-24 (C=O) | Ester carbonyl. | |

| 51.5 | Singlet | -OCH₃ | Methyl ester carbon. |

3.2 Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: Ester C=O stretch (sharp).

-

1715 cm⁻¹: Ketone C=O stretch (sharp).

-

Absence of 3400 cm⁻¹: Disappearance of the O-H stretch confirms complete oxidation.

Part 4: Biological Significance & Pathway

The 3-oxo-5

4.1 Signaling Pathway Diagram

The following Graphviz diagram details the biological cascade triggered by the metabolite form of this molecule.

Figure 2: Biological activation pathway. The ester acts as a lipophilic prodrug for 3-oxo-LCA, a potent FXR agonist.

4.2 Therapeutic Context

Recent studies (Paik et al., 2022) have identified 3-oxo-LCA as a specific regulator of T-cell differentiation. Unlike its precursor Lithocholic Acid (LCA), which is toxic at high levels, the 3-oxo derivative inhibits the differentiation of pro-inflammatory Th17 cells by binding to the transcription factor ROR

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

-

Hofmann, A. F. "Bile Acids: The Good, the Bad, and the Ugly." News in Physiological Sciences, 14(1), 24-29, 1999. [Link]

-

Paik, D., et al. "The gut microbiota modulates Th17 cell responses via the bile acid metabolite 3-oxoLCA." Nature, 603, 938–944, 2022. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9548901, 3-Oxo-5beta-cholanate." [Link]

Sources

- 1. 3-Oxo-5beta-cholanate | C24H37O3- | CID 9548901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-hydroxylated bile acids: methyl 1 alpha, 3 alpha-dihydroxy 5 beta-cholan-24-oate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE [drugs.ncats.io]

"Methyl 5-beta-cholan-3-one-24-oate" synthesis from cholic acid

Technical Guide: Synthesis of Methyl 5 -cholan-3-one-24-oate from Cholic Acid

Strategic Overview

The transformation of Cholic Acid (

-

C24-Carboxyl Protection: Formation of a methyl ester to prevent interference during subsequent steps.

-

Regioselective Deoxygenation (C7, C12): Removal of the axial hydroxyl groups at positions 7 and 12. This is the critical bottleneck. We utilize the Barton-McCombie radical reaction, which excels at removing hindered (axial) secondary alcohols.

-

C3-Oxidation: Conversion of the remaining C3-hydroxyl group to a ketone.

Retrosynthetic Analysis

Experimental Protocol

Phase 1: Esterification & Selective C3-Protection

Objective: Protect the C24 acid and the C3 equatorial alcohol, leaving C7 and C12 axial alcohols available for functionalization.

Step 1.1: Methyl Ester Formation

-

Dissolve Cholic Acid (10.0 g, 24.5 mmol) in dry Methanol (100 mL).

-

Add catalytic conc.

(1.0 mL). -

Reflux for 4 hours. Monitor by TLC (System:

/MeOH 9:1). -

Neutralize with aqueous

, concentrate, and extract with Ethyl Acetate. -

Yield: ~98% Methyl Cholate .

Step 1.2: Regioselective C3-Acetylation Rationale: The C3 hydroxyl is equatorial and less sterically hindered than the axial C7/C12 hydroxyls. Under kinetic control, it reacts preferentially.

-

Dissolve Methyl Cholate (10.0 g) in dry Pyridine (50 mL) and cool to 0°C.

-

Add Acetic Anhydride (1.1 equivalents, dropwise) over 30 minutes.

-

Stir at 0°C for 4 hours.

-

Quench with ice water. Extract with

. -

Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Product: Methyl 3

-acetoxy-7 -

Note: Minor diacetate byproducts (3,7-diOAc) may form; rigorous chromatographic separation is required here.

Phase 2: Barton-McCombie Radical Deoxygenation (C7, C12)

Objective: Convert the hindered C7/C12 hydroxyls into thionocarbonates, then remove them via radical reduction.

Step 2.1: Thiocarbonyl Functionalization

-

Dissolve the 3-Monoacetate (5.0 g) in dry THF (50 mL).

-

Add Phenyl Chlorothionoformate (3.0 equivalents) and Pyridine (4.0 equivalents).

-

Alternative: 1,1'-Thiocarbonyldiimidazole (TCDI) can be used if phenyl chlorothionoformate is unavailable.

-

-

Stir at 40°C for 12 hours to ensure complete functionalization of the hindered axial alcohols.

-

Workup: Dilute with ether, wash with dilute HCl, water, and brine.

-

Product: Methyl 3

-acetoxy-7,12-bis[(phenoxythiocarbonyl)oxy]-5

Step 2.2: Radical Reduction

-

Dissolve the bis-thionocarbonate intermediate in dry, degassed Toluene (0.05 M concentration).

-

Bring to reflux under Argon atmosphere.

-

Add Tributyltin Hydride (

) (4.0 equivalents) and AIBN (0.2 equivalents) dissolved in toluene dropwise over 30 minutes. -

Reflux for 2 hours until the starting material is consumed (TLC).

-

Workup: Cool, remove solvent. Treat residue with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble

. Filter and purify via column chromatography.[2] -

Product: Methyl 3

-acetoxy-5

Phase 3: Deprotection & Oxidation

Objective: Reveal the C3 alcohol and oxidize it to the final ketone.

Step 3.1: Hydrolysis

-

Dissolve the deoxygenated acetate in MeOH/THF (1:1).

-

Add LiOH (2.0 M aqueous, 5 eq). Stir at Room Temp for 4 hours.

-

Acidify carefully to pH 4-5 (if isolating acid) or keep neutral to isolate the methyl ester (requires mild transesterification conditions, e.g.,

/MeOH).-

Correction: Since the target is the methyl ester, use

in Methanol to cleave the acetate without hydrolyzing the C24-ester.

-

-

Product: Methyl Lithocholate (Methyl 3

-hydroxy-5

Step 3.2: Jones Oxidation (or PCC)

-

Dissolve Methyl Lithocholate (1.0 g) in Acetone (20 mL) at 0°C.

-

Add Jones Reagent (

) dropwise until the orange color persists. -

Stir for 15 minutes.

-

Quench with Isopropanol (turns green).

-

Filter through a pad of Celite. Concentrate the filtrate.

-

Final Purification: Recrystallization from Methanol/Water.

-

Final Product: Methyl 5

-cholan-3-one-24-oate .

Data Summary & Process Logic

Reagents & Conditions Table

| Step | Transformation | Reagents | Key Process Control (Critical) |

| 1 | Esterification | MeOH, | Ensure complete conversion to avoid mixed acid/ester products. |

| 2 | C3 Protection | Kinetic Control: Stop reaction before C7-OH (axial) begins to acetylate. | |

| 3 | Functionalization | PhOC(S)Cl (3 eq), Pyridine | Ensure C7/C12 are fully converted; incomplete reaction leads to inseparable mixtures. |

| 4 | Deoxygenation | Inert Atmosphere: Oxygen inhibits the radical chain reaction. | |

| 5 | Deprotection | Monitor carefully to avoid hydrolyzing the C24-methyl ester. | |

| 6 | Oxidation | Jones Reagent, Acetone, 0°C | Avoid over-oxidation; maintain low temp to prevent Baeyer-Villiger side reactions. |

Visualized Pathway (Graphviz)

Caption: Synthetic flowchart illustrating the conversion of Cholic Acid to Methyl 5

References

-

Barton, D. H. R., & McCombie, S. W. (1975).[3][13][14] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[2][13] Link

- Iida, T., & Chang, F. C. (1982).

-

Fieser, L. F., & Rajagopalan, S. (1950). Oxidation of Cholic Acid.[7] Journal of the American Chemical Society, 72(12), 5530–5536. Link

-

Crich, D., & Quintero, L. (1989). Radical chemistry associated with the thiocarbonyl group. Chemical Reviews, 89(7), 1413–1432. Link

Sources

- 1. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sitemap product name A-Z [benchchem.com]

- 5. Sitemap product name A-Z [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]

- 8. Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of the putative metabolites of plant sterols: (24R)- and (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of 1-hydroxylated bile acids: methyl 1 alpha, 3 alpha-dihydroxy 5 beta-cholan-24-oate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. grokipedia.com [grokipedia.com]

Methyl 5-beta-cholan-3-one-24-oate: Natural Occurrence, Biosynthetic Paradigms, and Isolation Methodologies

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary and Chemical Identity

Methyl 5-beta-cholan-3-one-24-oate (also known as methyl 3-oxocholan-24-oate or methyl dehydrolithocholate) is a rare marine-derived cholane derivative[1][2]. Structurally, it is characterized by a 5

While cholane-type bile acids are ubiquitous in vertebrate hepatic metabolism—serving as primary emulsifiers and nuclear receptor ligands—their discovery in primitive marine invertebrates like Porifera (sponges) is highly anomalous[4]. This whitepaper explores the natural occurrence of this compound, the causality behind its isolation, the biogenic versus artifactual debate of its methyl esterification, and the rigorous analytical workflows required for its structural elucidation.

Natural Occurrence and Ecological Context

The natural occurrence of methyl 5-beta-cholan-3-one-24-oate is intrinsically linked to the marine sponge genus Raspailia (order Axinellida). It was first co-isolated from a Red Sea Raspailia sp. collected in the Dahlak Archipelago, Eritrea[5][6]. Subsequent chemical investigations of Kenyan and Malagasy Raspailia species also yielded this specific cholane derivative[7][8].

The Asmarine Co-Metabolome

In these marine sponges, methyl 5-beta-cholan-3-one-24-oate is not found in isolation. It is consistently co-isolated with a highly complex suite of hybrid terpene-purine alkaloids known as asmarines (A–K) and their diterpene precursors[5][9]. The presence of these compounds provides critical clues about the localized biochemical environment of the sponge matrix.

Table 1: Key Co-isolated Secondary Metabolites from Raspailia sp.

| Compound / Class | Structural Core | Biological Significance & Activity |

| Methyl 5- | Cholane (Bile Acid Derivative) | Highly lipophilic; hypothesized to act as an antifouling agent or FXR modulator[4][10]. |

| Asmarines (A–K) | Tetrahydro[1,4]diazepino[1,2,3-g,h]purine | Exhibits profound in vitro cytotoxicity against human lung and cervical carcinoma cell lines[11]. |

| Chelodane | Clerodane Diterpene | Serves as the biogenetic diterpene precursor for the carbon skeleton of asmarines[6][12]. |

| Zaatirin / Barekol | Halimane / Diterpenoid | Co-occurring defensive metabolites exhibiting moderate antimicrobial properties[7][12]. |

Biosynthetic Paradigms: Endogenous Synthesis vs. Microbial Symbiosis

The presence of a 3-oxo bile acid derivative in a marine sponge presents a biochemical paradox. Sponges lack the complex cytochrome P450 enzymatic machinery (e.g., CYP7A1, CYP27A1) required for the classical multi-step catabolism of cholesterol into bile acids[4].

The Microbial Symbiont Hypothesis

Current consensus dictates that marine bile acid derivatives are largely products of symbiotic microbial metabolism[4]. Strains such as Psychrobacter sp. and Myroides sp., which are frequently found in the microbiome of marine sponges, possess the enzymatic capacity to truncate sterol side chains and oxidize the sterol nucleus, generating cholane derivatives[13][14].

The Artifactual Esterification Caveat

As a Senior Application Scientist, one must critically evaluate the C-24 methyl ester. While reported as a natural product[5], the methyl esterification of endogenous dehydrolithocholic acid (3-oxo-5

Fig 1: Proposed origin of Methyl 5-beta-cholan-3-one-24-oate via microbial symbiont metabolism.

Experimental Workflows: Isolation and Structural Elucidation

The isolation of methyl 5-beta-cholan-3-one-24-oate from the complex lipid/alkaloid matrix of Raspailia sp. requires a self-validating, orthogonal chromatographic approach[5][14]. The methodology below details the causality behind each procedural step.

Step-by-Step Isolation Protocol

-

Biomass Lyophilization: Freshly collected Raspailia sp. must be immediately flash-frozen and lyophilized. Causality: This halts endogenous hydrolase and oxidase activity, preventing the degradation of sensitive co-metabolites like the asmarines.

-

Exhaustive Maceration: The dried biomass is extracted using a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: DCM penetrates the lipid-rich cellular membranes, while MeOH disrupts hydrogen bonding, ensuring the co-extraction of both lipophilic sterols and polar alkaloids[5].

-

Liquid-Liquid Partitioning: The crude extract is concentrated in vacuo and suspended in H

O, followed by sequential partitioning with Hexane, Ethyl Acetate (EtOAc), and n-Butanol. Causality: Methyl 5-beta-cholan-3-one-24-oate selectively partitions into the EtOAc fraction due to its moderate polarity, leaving highly non-polar lipids in the hexane layer and polar salts in the aqueous layer. -

Size Exclusion Chromatography (SEC): The EtOAc fraction is loaded onto a Sephadex LH-20 column and eluted with MeOH:CHCl

(1:1). Causality: SEC separates molecules by hydrodynamic volume, effectively stripping away high-molecular-weight polymeric contaminants and concentrating the sterol/alkaloid fractions. -

Reversed-Phase HPLC: Final purification is achieved using a preparative C18 RP-HPLC column, utilizing an isocratic elution profile of Acetonitrile (MeCN) and H

O (e.g., 75:25 v/v) with 0.1% Formic Acid. Causality: The hydrophobic C18 stationary phase resolves the cholane derivative from structurally similar diterpenes (like chelodane) based on subtle differences in aliphatic chain interactions[14].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Fig 2: Step-by-step extraction and isolation workflow for cholane derivatives from marine sponges.

Structural Elucidation

Verification of the isolated compound relies heavily on 1D and 2D NMR spectroscopy. The 5

Pharmacological and Ecological Relevance

The discovery of methyl 5-beta-cholan-3-one-24-oate in marine environments has dual significance:

-

Ecological Defense (Antifouling): Unlike terrestrial bile acids that aid in digestion, highly lipophilic marine bile acid derivatives are secreted to the sponge's surface. Because sponges are sessile filter feeders, they are highly susceptible to epibiotic colonization. The lipophilic nature of methyl 5-beta-cholan-3-one-24-oate disrupts the cellular membranes of settling bacterial and algal larvae, providing a potent chemical defense mechanism[4].

-

Nuclear Receptor Modulation: In human pharmacology, cholane derivatives are the primary endogenous ligands for the Farnesoid X Receptor (FXR), a master regulator of hepatic lipid metabolism[15]. Recent studies on structurally related marine sponge cholanes (e.g., conicasterol E from Theonella swinhoei) have demonstrated their efficacy as selective FXR modulators and Pregnane X Receptor (PXR) agonists[10]. Consequently, methyl 5-beta-cholan-3-one-24-oate serves as a vital structural scaffold for the design of novel therapeutics targeting cholestatic liver diseases.

References

-

Yosief, T., Rudi, A., & Kashman, Y. (2000). Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species. Journal of Natural Products. URL: [Link]

-

Rudi, A., Aknin, M., Gaydou, E., & Kashman, Y. (2004). Asmarines G and H and barekol, three new compounds from the marine sponge Raspailia sp. Journal of Natural Products. URL: [Link]

-

Li, H., et al. (2009). Bile acid derivatives from a sponge-associated bacterium Psychrobacter sp. Archives of Pharmacal Research. URL: [Link]

-

Pérez, M., et al. (2019). Antifouling activity of peracetylated cholic acid, a natural bile acid derivative. Steroids. URL: [Link]

-

Sepe, V., et al. (2011). Conicasterol E, a Small Heterodimer Partner Sparing Farnesoid X Receptor Modulator Endowed with a Pregnane X Receptor Agonistic Activity, from the Marine Sponge Theonella swinhoei. Journal of Medicinal Chemistry. URL: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. ovid.com [ovid.com]

- 5. Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asmarines G and H and barekol, three new compounds from the marine sponge Raspailia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asmarines I, J, and K and nosyberkol: four new compounds from the marine sponge Raspailia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Bile acid derivatives from a sponge-associated bacterium Psychrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery That Theonellasterol a Marine Sponge Sterol Is a Highly Selective FXR Antagonist That Protects against Liver Injury in Cholestasis | PLOS One [journals.plos.org]

"Methyl 5-beta-cholan-3-one-24-oate" role in bile acid metabolism

Methyl 5-beta-cholan-3-one-24-oate in Bile Acid Metabolism: Mechanistic Role, CYP3A4 Detoxification, and Analytical Workflows

Molecular Context and Structural Significance

Methyl 5-beta-cholan-3-one-24-oate (CAS 1173-32-6) is the methyl ester derivative of 3-oxo-5β-cholanoic acid (also known as 3-ketocholanoic acid or dehydrolithocholic acid)[1]. In the context of bile acid metabolism, the free acid form is a critical transient intermediate and a major detoxification product of the highly cytotoxic secondary bile acid, lithocholic acid (LCA)[2].

While the free acid is the biologically active metabolite, the methyl ester form is heavily utilized in analytical chemistry and drug development[1]. Bile acids are inherently polar and prone to severe hydrogen bonding, which causes thermal degradation and peak tailing during gas chromatography-mass spectrometry (GC-MS). Esterification at the C-24 carboxyl group yields the volatile, lipophilic methyl ester, enabling precise quantification of CYP450-mediated bile acid metabolism and gut microbiome epimerization pathways.

Mechanistic Role in Hepatic Detoxification

LCA is generated in the human intestine via the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) by anaerobic gut microbiota[3]. Due to its extreme hydrophobicity, LCA acts as a potent detergent, capable of disrupting cellular membranes and inducing cholestatic liver injury and carcinogenesis if allowed to accumulate.

To mitigate this toxicity, the human liver employs Phase I functionalization via the Cytochrome P450 3A (CYP3A) family[4]. CYP3A4 and CYP3A5 catalyze the site-specific oxidation of the C-3 hydroxyl group of LCA to form 3-oxo-5β-cholanoic acid[5]. This 3-oxidation reduces the detergent-like properties of the sterol nucleus, facilitating downstream Phase II conjugation (e.g., sulfation) and subsequent biliary or renal elimination[3].

Figure 1: CYP3A4-mediated detoxification of Lithocholic Acid and derivative formation.

Enterohepatic Circulation and Microbiome Interplay

Beyond hepatic detoxification, 3-oxo-5β-cholanoic acid serves as a central node in the microbial epimerization of bile acids within the colon. Gut bacteria expressing both 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) utilize the 3-oxo species as an intermediate to convert LCA into isoLCA (3β-hydroxy-5β-cholanoic acid)[3]. Recent immunological studies demonstrate that these specific bile acid metabolites actively regulate the host immune system, particularly by modulating the Th17/Treg cell balance in the intestinal lamina propria[6].

Quantitative Kinetic Profiling

The efficiency of LCA detoxification is highly dependent on the expression levels of CYP3A isoforms. Table 1 summarizes the kinetic parameters of LCA 3-oxidation, demonstrating that CYP3A4 is the predominant driver of this metabolic clearance[4].

Table 1: Kinetic Parameters of CYP-Mediated Lithocholic Acid 3-Oxidation

| Enzyme Source | Substrate | Major Metabolite | Apparent Km (µM) | Vmax (pmol/min/mg) | Reference |

| Human Liver Microsomes | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 22 ± 3 | 336 ± 24 | [4] |

| Recombinant CYP3A4 | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 18 ± 2 | 145 ± 12 | [4] |

| Recombinant CYP3A5 | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 25 ± 4 | 98 ± 8 | [5] |

Self-Validating Experimental Methodologies

To accurately study the formation of 3-oxo-5β-cholanoic acid and its analytical conversion to Methyl 5-beta-cholan-3-one-24-oate, researchers must employ rigorous, self-validating in vitro protocols.

Protocol A: Human Liver Microsomal (HLM) CYP3A4 Assay This protocol isolates the CYP3A4-mediated oxidation of LCA, utilizing a targeted inhibition step to guarantee assay specificity.

-

Reaction Mixture Preparation: Combine pooled HLMs (0.5 mg/mL protein) and LCA (20 µM) in 100 mM potassium phosphate buffer.

-

Causality: The buffer is strictly maintained at pH 7.4 to mimic physiological intracellular conditions, which is critical for preserving the conformational stability of the P450 heme active site.

-

-

Negative Control Validation (The Self-Validating Step): Prepare a parallel reaction spiked with 1 µM Ketoconazole.

-

Causality: Ketoconazole is a potent, selective CYP3A4 competitive inhibitor. A near-total reduction in 3-keto-LCA formation in this specific control tube validates that the measured activity in the primary assay is exclusively CYP3A4-driven, eliminating confounding variables from other hepatic oxidases[4].

-

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

-

Causality: CYP enzymes require a continuous supply of electron equivalents. A regenerating system prevents product inhibition by NADP+ and sustains linear reaction kinetics over the standard 30-minute incubation window.

-

-

Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., LCA-d4).

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously precipitating the proteins to prevent downstream LC-MS/GC-MS column clogging.

-

Protocol B: Derivatization to Methyl 5-beta-cholan-3-one-24-oate for GC-MS For high-resolution gas chromatography, the extracted 3-oxo-5β-cholanoic acid must be esterified.

-

Desiccation: Evaporate the acetonitrile-quenched extract to complete dryness under a gentle nitrogen stream at 40°C.

-

Causality: Trace water aggressively quenches methylation reagents (like methanolic HCl or diazomethane), drastically reducing derivatization yield and causing high analytical variance.

-

-

Esterification: Reconstitute the dried residue in 200 µL of 5% methanolic HCl and incubate at 60°C for 2 hours.

-

Causality: This acid-catalyzed esterification converts the highly polar C-24 carboxylic acid into Methyl 5-beta-cholan-3-one-24-oate. Without this transformation, the free acid would undergo severe thermal degradation and peak tailing in the GC inlet due to strong intermolecular hydrogen bonding[1].

-

-

Extraction of the Ester: Neutralize with 0.5 mL of 5% aqueous sodium bicarbonate, then extract the methyl ester into 1 mL of hexane. Analyze the hexane layer via GC-MS.

Figure 2: Analytical workflow for GC-MS quantification of bile acid methyl esters.

References

-

Deo, A. K., & Bandiera, S. M. (2009). "3-ketocholanoic acid is the major in vitro human hepatic microsomal metabolite of lithocholic acid." Drug Metabolism and Disposition, 37(9), 1938-1947. URL:[Link]

-

Lau, A. J., et al. (2019). "Vitamin E analogues differentially inhibit human cytochrome P450 3A (CYP3A)-mediated oxidative metabolism of lithocholic acid." Toxicology, 423, 152-160. URL:[Link]

-

Li, X., et al. (2024). "Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases." International Journal of Molecular Sciences, 25(1), 403. URL:[Link]

Sources

- 1. clinivex.com [clinivex.com]

- 2. 3-Oxo-5beta-cholanoic Acid | 1553-56-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases | MDPI [mdpi.com]

- 4. 3-ketocholanoic acid is the major in vitro human hepatic microsomal metabolite of lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin E analogues differentially inhibit human cytochrome P450 3A (CYP3A)-mediated oxidative metabolism of lithocholic acid: Impact of δ-tocotrienol on lithocholic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactobacillus rhamnosus GG ameliorates osteoporosis in ovariectomized rats by regulating the Th17/Treg balance and gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

In the high-stakes landscape of steroid chemistry and drug development, Methyl 5-β-cholan-3-one-24-oate (CAS: 1173-32-6) serves as a pivotal "stereochemical switch."[1] While naturally occurring bile acids predominantly possess the 3α-hydroxyl configuration (e.g., Lithocholic Acid, Chenodeoxycholic Acid), therapeutic efficacy often lies in their 3β-epimers or specific alkylated derivatives (e.g., Ursodeoxycholic Acid, Obeticholic Acid).[1]

This guide dissects the utility of the 3-oxo methyl ester scaffold. Unlike the free acids, the methyl ester functionality provides necessary lipophilicity for purification and protects the C24 carboxyl group during aggressive oxidation/reduction cycles at the steroid nucleus. This document details the synthesis, characterization, and strategic application of this scaffold in generating high-value bile acid therapeutics.[1]

Chemical Identity & Structural Analysis[1]

The core molecule represents the oxidized methyl ester of Lithocholic Acid (LCA). Its rigidity and specific functionalization make it an ideal intermediate for modifying the A-ring stereochemistry.

| Property | Specification |

| IUPAC Name | Methyl 3-oxo-5β-cholan-24-oate |

| Common Name | 3-Keto-LCA Methyl Ester |

| CAS Registry | 1173-32-6 |

| Molecular Formula | C₂₅H₄₀O₃ |

| Molecular Weight | 388.58 g/mol |

| Stereochemistry | 5β (cis-fused A/B ring), C3-Ketone |

| Key Functionality | C3-Carbonyl (Reactive center), C24-Methyl Ester (Protecting group) |

The "Related Esters" Family

While the 3-one-24-oate is the parent scaffold, drug development often utilizes functionalized variants.[1] The "related esters" discussed in this guide include:

-

Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate: Key intermediate for Ursodeoxycholic Acid (UDCA).[1]

-

Methyl 3,7-dioxo-5β-cholan-24-oate: Precursor for complete stereochemical inversion.

-

Methyl 3-oxo-12α-hydroxy-5β-cholan-24-oate: Derived from Deoxycholic Acid (DCA).

Synthetic Logic: The 3-Position Inversion Strategy

The primary utility of Methyl 5-β-cholan-3-one-24-oate is to facilitate the Walden Inversion (indirectly) or reductive epimerization of the C3 hydroxyl group.[1]

The Causality of Experimental Choice:

-

Esterification First: We convert the acid to the methyl ester to lower the melting point and improve solubility in organic solvents (DCM, Toluene) required for oxidation.

-

Oxidation: The 3α-OH is oxidized to the 3-Ketone. This destroys the chiral center at C3.

-

Stereoselective Reduction: The ketone is reduced.[2] Using bulky borohydrides (e.g., K-Selectride) or specific catalytic conditions favors the formation of the thermodynamically less stable (or kinetically controlled) 3β-OH, essential for UDCA-like activity.

Visualization: The Stereochemical Switch

Figure 1: The strategic role of the 3-oxo intermediate in bile acid synthesis.

Experimental Protocols

Synthesis of Methyl 5-β-cholan-3-one-24-oate

Objective: Selective oxidation of Methyl Lithocholate without over-oxidation of the steroid nucleus.[1]

Reagents:

-

Starting Material: Methyl Lithocholate (CAS 1617-53-4)

-

Oxidant: Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄)

-

Solvent: Dichloromethane (DCM) or Acetone (for Jones)

Protocol (PCC Method - Preferred for Lab Scale):

-

Preparation: Dissolve 5.0 g (12.8 mmol) of Methyl Lithocholate in 100 mL of anhydrous DCM.

-

Addition: Add 4.1 g (19.2 mmol, 1.5 eq) of PCC suspended in 50 mL DCM slowly to the stirring solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (Rf ~0.4) should disappear, replaced by the ketone (Rf ~0.6).

-

Quench & Workup: Dilute with 100 mL diethyl ether. Filter the dark suspension through a pad of Celite/Silica to remove chromium salts. Wash the filtrate with 1N HCl (2x), NaHCO₃ (2x), and Brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Methanol/Water.

-

Yield Expectation: 90-95%

-

Appearance: White crystalline solid.

-

Synthesis of Related Ester: Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate

Context: This is a key intermediate where the 7-position is oxidized (often selectively via enzymatic or regioselective chemical means) while preserving the 3-OH, or vice versa.[1]

Protocol Note: When synthesizing the 7-oxo derivative from Chenodeoxycholic acid (CDCA), selective oxidation of the 7-OH over the 3-OH is challenging chemically due to similar reactivity.[1] However, using N-Bromosuccinimide (NBS) in aqueous acetone often favors the oxidation of the axial 7α-OH over the equatorial 3α-OH (in specific conformations) or requires transient protection of the C3-OH (e.g., acetylation).

Analytical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR). The shift of the C3 carbon and the disappearance of the C3-H proton are diagnostic.

NMR Data Table (Methyl 5-β-cholan-3-one-24-oate)

| Nucleus | Position | Chemical Shift (δ ppm) | Multiplicity / Assignment |

| ¹H NMR | C18-CH₃ | 0.68 | Singlet (Angular Methyl) |

| C19-CH₃ | 1.01 | Singlet (Angular Methyl) | |

| C21-CH₃ | 0.92 | Doublet (Side chain) | |

| -OCH₃ | 3.66 | Singlet (Methyl Ester) | |

| C2-H / C4-H | 2.0 - 2.5 | Multiplet (α-protons to ketone) | |

| ¹³C NMR | C3 | 213.5 | Carbonyl (Ketone) |

| C24 | 174.8 | Carbonyl (Ester) | |

| C19 | 22.5 | Angular Methyl | |

| C18 | 12.1 | Angular Methyl | |

| -OCH₃ | 51.5 | Methoxy Carbon |

Note: Data synthesized from standard steroid shift correlations and reference spectra for 3-oxo-5β-steroids.

Applications in Drug Development[5][6]

Synthesis of Ursodeoxycholic Acid (UDCA)

The 3-oxo ester is reduced using tert-butylamine-borane or sodium metal in alcohol (thermodynamic control) to yield the 3β-OH (Ursodeoxycholate) or 3α-OH (Lithocholate) depending on conditions.[1]

-

Critical Step: To get UDCA (3α, 7β), one typically starts with CDCA (3α, 7α), oxidizes C7 to 7-keto, and then reduces.

-

Role of Title Compound: The title compound (3-oxo, no 7-OH) is specifically used to synthesize Lithocholic acid derivatives or to study A-ring metabolism.

Impurity Profiling

In the industrial production of CDCA or UDCA, "over-oxidation" leads to 3-keto impurities.[1] The Methyl 5-β-cholan-3-one-24-oate is synthesized as a certified reference standard (CRS) to quantify these impurities in API batches (Active Pharmaceutical Ingredients).

Workflow Visualization: Impurity Tracking

Figure 2: The role of the title compound as a critical impurity marker in bile acid manufacturing.

References

-

Tonin, F. & Arends, I. (2018).[2] Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. Beilstein Journal of Organic Chemistry. Link[2]

-

Hofmann, A. F. (1963).[1][3] The Preparation of Chenodeoxycholic Acid and Its Glycine and Taurine Conjugates. Acta Chemica Scandinavica. (Foundational chemistry for bile acid esters).[4][5]

-

NIST Chemistry WebBook. (2023). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-.[1][6][7][8] Standard Reference Data. Link

-

ChemicalBook. (2023).[1][3] Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate Properties and Synthesis. Link

-

Sarenac, T. & Mikov, M. (2018). Chemical Synthesis of Bile Acids and Their Physico-Chemical Properties. International Journal of Pharmaceutical Sciences and Research. Link

Sources

- 1. 3-Oxo-5beta-cholanoic Acid | LGC Standards [lgcstandards.com]

- 2. Documents download module [ec.europa.eu]

- 3. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 6. Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)- [webbook.nist.gov]

- 7. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]

- 8. METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE [drugs.ncats.io]

Methyl 5-beta-cholan-3-one-24-oate: Discovery, Synthesis, and Applications in Modern Steroidal Therapeutics

Executive Summary Methyl 5-beta-cholan-3-one-24-oate (commonly referred to as methyl 3-oxo-5β-cholan-24-oate or methyl 3-dehydrolithocholate) is a highly versatile bile acid derivative. Historically utilized as a critical synthetic intermediate in steroidal chemistry, its unexpected discovery as a marine natural product has expanded its significance. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthetic protocols, mechanistic role in remote C–H functionalization, and modern applications in drug development.

Introduction & Historical Context

The study of bile acids has been a cornerstone of steroidal chemistry since the pioneering, Nobel Prize-winning work of Heinrich Wieland and Adolf Windaus in the 1920s. Lithocholic acid, a secondary bile acid, has long served as a foundational scaffold for synthesizing complex steroidal therapeutics.

For decades, methyl 5-beta-cholan-3-one-24-oate was known exclusively as a synthetic intermediate—produced via the esterification and subsequent oxidation of lithocholic acid [1]. However, in 2000, marine natural product chemists made a surprising discovery: the compound was isolated as a naturally occurring secondary metabolite from the New Zealand marine sponge Raspailia sp., alongside complex diterpenes such as zaatirin and asmarines [2]. This dual identity—both a highly optimized synthetic building block and a naturally occurring marine metabolite—highlights the compound's unique evolutionary and chemical stability.

Chemical Identity and Structural Properties

Methyl 5-beta-cholan-3-one-24-oate features a rigid tetracyclic steroidal nucleus with a cis-fused A/B ring junction (5β-configuration), which forces the A and B rings into a characteristic bent chair-chair conformation. This distinct geometry is critical for its biological receptor binding and its regioselectivity in synthetic reactions.

Table 1: Physicochemical and Analytical Properties

| Property | Value / Description |

| IUPAC Name | Methyl 3-oxo-5β-cholan-24-oate |

| CAS Registry Number | 1173-32-6 |

| Molecular Formula | C₂₅H₄₀O₃ |

| Molecular Weight | 388.58 g/mol |

| Appearance | Crystal white powder |

| Melting Point | 107–109 °C |

| Specific Rotation [α]D²⁰ | +9.9 (c 0.0017, CHCl₃) |

| Crystal System | Monoclinic (Space Group P2₁) |

Crystallographic Note: Single-crystal X-ray diffraction reveals that the crystal packing is stabilized by weak intermolecular networks, specifically C25–H···O(C24) interactions in the side chain and C(sp³)–H···O interactions at the keto terminus [3].

Synthetic Methodologies and Experimental Protocols

Causality of Experimental Choice: Fétizon's reagent is highly selective for the unhindered 3α-hydroxyl group of methyl lithocholate. The solid-supported nature of the oxidant means the reaction is heterogeneous; the oxidation occurs on the surface of the Celite, preventing the over-oxidation of the steroidal backbone and allowing for a self-validating, chromatography-free workup (simple filtration)[4].

Step-by-Step Protocol: Selective Oxidation of Methyl Lithocholate

-

Substrate Preparation: Suspend 20 g of lithocholic acid in 100 mL of absolute methanol. Add 3 mL of concentrated HCl and reflux for 3 hours to achieve quantitative esterification. Evaporate the solvent to yield methyl lithocholate.

-

Reagent Introduction: Dissolve 0.025 mol of the crude methyl lithocholate in 350 mL of anhydrous toluene. Add 28.5 g (0.050 mol) of Silver Carbonate-Celite.

-

Reflux and Monitoring: Heat the suspension to reflux. The reaction is exceptionally rapid due to the equatorial-like projection of the 3α-OH group, typically reaching completion in exactly 1 hour [4].

-

Workup (Self-Validating): Cool the mixture to room temperature and filter it through a sintered glass funnel to remove the spent silver/Celite solid.

-

Isolation: Concentrate the filtrate under reduced pressure. Crystallize the resulting oil from aqueous methanol to yield pure methyl 5-beta-cholan-3-one-24-oate (Yield: ~90%, m.p. 107–109 °C).

Figure 1: Synthetic workflow from Lithocholic Acid to Methyl 3-oxo-5β-cholan-24-oate.

Mechanistic Insights: Remote Oxy-Functionalization

Methyl 5-beta-cholan-3-one-24-oate is a premier substrate for studying remote C–H activation . The rigid steroidal framework allows chemists to target unactivated carbon centers distant from the 3-oxo and 24-oate functional groups.

When treated with dimethyldioxirane (DMDO) or a ruthenium porphyrin catalyst such as[Ru(TMP)CO] with HBr, the compound undergoes highly regioselective remote oxy-functionalization. The steroidal geometry directs the oxidant to the tertiary C14 and C17 positions, yielding 5β,14α-dihydroxylated and 5β,17α-dihydroxylated derivatives [5]. This mechanism is driven by the steric shielding of the α-face and the electronic activation of the tertiary C–H bonds, providing a critical pathway for synthesizing complex corticosteroid analogs without requiring de novo total synthesis.

Figure 2: Remote oxy-functionalization pathways targeting unactivated C14 and C17 carbons.

Applications in Drug Development and Analytics

Industrial Synthesis of Deoxycholic Acid (Kybella)

Methyl 3-oxo-5β-cholan-24-oate is a highly monitored intermediate in the commercial synthesis of Deoxycholic Acid (marketed as Kybella/ATX-101 for the cytolytic reduction of submental fat). The 3-oxo moiety allows for stereoselective reduction back to the 3α-hydroxyl group after the introduction of the 12α-hydroxyl group, ensuring the correct pharmacological stereochemistry[6].

Novel Antiviral Agents

Recent advancements (2025) have utilized methyl 3-oxo-lithocholate as a starting material to synthesize spiro-1,2,4-trioxolanes via Griesbaum co-ozonolysis. These novel lithocholic acid derivatives exhibit potent in vitro anti-influenza (H1N1) activity (IC₅₀ 4.3 µM), demonstrating the scaffold's viability in modern antiviral drug design [7].

NMR Predictive Modeling

Due to its rigid structure and well-defined stereocenters, this compound is frequently used as a benchmark for computational chemistry. Density Functional Theory (DFT/B3LYP/6-311G*) studies and advanced Graph Neural Networks utilize its experimental ¹³C and ¹⁷O NMR chemical shifts to train machine-learning models for rapid, uncertainty-quantified spectral predictions [8].

References

-

A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research.[Link]

-

Novel Secondary Metabolites from New Zealand Marine Sponges. Victoria University of Wellington.[Link]

-

A computational study of the effect of C-lithiation on the NMR properties of aziridines (and related steroidal crystal structures). Chemical Physics Letters / ResearchGate.[Link]

-

PIIS0022227520407229 | PDF | Organic Synthesis | Methyl Group. Scribd / Journal of Lipid Research Archive.[Link]

-

A comparative study of remote oxy-functionalization of unactivated carbons in 5β-steroids by dimethyldioxirane and [Ru(TMP)CO]. Semantic Scholar.[Link]

-

Process for the preparation of deoxycholic acid. Justia Patents.[Link]

-

A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. ResearchGate.[Link]

-

Rapid prediction of NMR spectral properties with quantified uncertainty. ResearchGate.[Link]

Methodological & Application

Synthesis of "Methyl 5-beta-cholan-3-one-24-oate" protocol

An Application Note and Protocol for the Synthesis of Methyl 5-beta-cholan-3-one-24-oate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-beta-cholan-3-one-24-oate, a significant derivative of cholic acid. The protocol leverages the robust and well-established Jones oxidation for the selective conversion of the C-3 hydroxyl group of the precursor, Methyl 3α-hydroxy-5β-cholan-24-oate, into a ketone. This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step experimental procedure grounded in mechanistic principles. We delve into the causality behind experimental choices, methods for product characterization and validation, and critical safety considerations required when handling the reagents involved.

Introduction and Significance

Methyl 5-beta-cholan-3-one-24-oate (CAS No. 1173-32-6) is a bile acid derivative belonging to the cholanoid class of steroids.[1][2] Bile acids and their metabolites are crucial signaling molecules in various physiological processes, including lipid metabolism and glucose homeostasis. The modification of the steroid nucleus, such as the introduction of a keto group at the C-3 position, can significantly alter the molecule's biological activity and pharmacokinetic properties.[3][4] This makes Methyl 5-beta-cholan-3-one-24-oate a valuable intermediate in the synthesis of novel therapeutic agents and a key compound for studying structure-activity relationships within this class of molecules.[5][6]

The synthesis described herein employs the Jones oxidation, a classic and highly efficient method for oxidizing secondary alcohols to ketones.[7] The reaction is favored for its use of inexpensive reagents, high yields, and straightforward execution.[8][9]

Synthesis Overview and Mechanism

The core of this protocol is the oxidation of the secondary alcohol at the C-3 position of the steroid A-ring to a ketone. The starting material, Methyl 3α-hydroxy-5β-cholan-24-oate, is treated with Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, using acetone as the solvent.

Reaction Scheme

Caption: Oxidation of Methyl 3α-hydroxy-5β-cholan-24-oate to the target ketone.

Mechanistic Insight: The Jones Oxidation

The Jones oxidation proceeds via the formation of a chromate ester intermediate.[9] This mechanism explains the high selectivity and efficiency of the reaction for secondary alcohols.

-

Chromic Acid Formation: In the aqueous sulfuric acid solution, chromium trioxide (CrO₃) forms chromic acid (H₂CrO₄).

-

Chromate Ester Formation: The secondary alcohol (at C-3 of the starting material) acts as a nucleophile, attacking the electrophilic chromium atom of the protonated chromic acid. Following proton transfers, a chromate ester is formed.[10][11]

-

Elimination to Ketone: A base, typically water present in the reaction mixture, abstracts the proton from the carbon bearing the chromate ester. This initiates an E2-like elimination, forming the carbon-oxygen double bond (ketone), while the chromium is reduced from Cr(VI) to Cr(IV).[9][11]

-

Further Reduction: The chromium(IV) species undergoes further reactions to ultimately form the stable, green-colored chromium(III) ion, providing a visual indicator of reaction progress.[8]

The use of acetone as a solvent is critical; it is resistant to oxidation itself and effectively solubilizes the steroid substrate. The strong acidic nature of the reagent ensures the reaction proceeds efficiently, and the ester group on the side chain remains unaffected under these conditions.[8]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving chromium trioxide must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 3α-hydroxy-5β-cholan-24-oate | >95% Purity | Steraloids Inc. |

| Chromium Trioxide (CrO₃) | ACS Reagent Grade | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), Concentrated | ACS Reagent Grade | Fisher Scientific |

| Acetone | ACS Reagent Grade | VWR Chemicals |

| Isopropanol | ACS Reagent Grade | VWR Chemicals |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |

| Brine (Saturated NaCl) | Saturated Solution | Lab Prepared |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

Step-by-Step Experimental Procedure

Caption: A streamlined workflow for the synthesis of Methyl 5-beta-cholan-3-one-24-oate.

1. Preparation of Jones Reagent:

- CAUTION: Chromium trioxide is highly toxic and a known carcinogen. Concentrated sulfuric acid is extremely corrosive. Handle both with extreme care using appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, inside a fume hood.[9]

- In a beaker, carefully dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid (H₂SO₄).

- Slowly and with stirring, add this mixture to 25 mL of deionized water cooled in an ice bath. The final volume should be approximately 50 mL. Store this reagent in a clearly labeled glass bottle.

2. Reaction Setup:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of Methyl 3α-hydroxy-5β-cholan-24-oate (approx. 5.12 mmol) in 50 mL of acetone.

- Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

3. Oxidation Reaction:

- Using a dropping funnel, add the prepared Jones reagent dropwise to the stirred acetone solution.

- Causality Check: The addition must be slow to maintain the temperature below 10 °C. An exothermic reaction can lead to side products.

- A color change from orange-red (Cr(VI)) to a murky green (Cr(III)) should be observed as the reagent is consumed.[9]